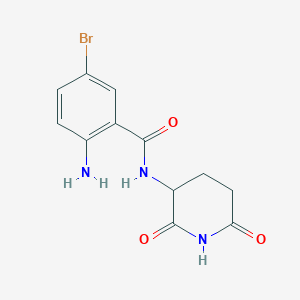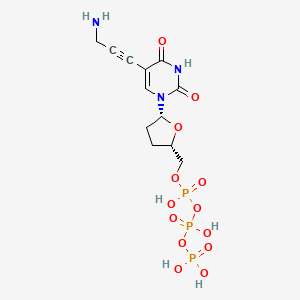
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR is an organic compound that belongs to the class of glycidyl ethers It is characterized by the presence of a glycidyl group attached to a 3,4-dimethoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR can be synthesized through the reaction of 3,4-dimethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
Epoxidation: The phenol group of 3,4-dimethoxyphenol reacts with epichlorohydrin to form the glycidyl ether.
Base Catalysis: Sodium hydroxide is used to catalyze the reaction, facilitating the formation of the glycidyl ether linkage.
Industrial Production Methods
In industrial settings, the production of 3,4-dimethoxyphenyl glycidyl ether may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of phase transfer catalysts can enhance the reaction rate and yield by facilitating the transfer of reactants between different phases.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the glycidyl group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl group under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and reduced glycidyl derivatives.
Substitution: Various substituted ethers and derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or crosslinking agent in the synthesis of polymers with specific properties.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of bioactive molecules.
Materials Science: It is utilized in the development of advanced materials with unique mechanical and optical properties.
Biomedical Applications: The compound’s derivatives are explored for their potential use in drug delivery systems and as biocompatible materials.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxyphenyl glycidyl ether involves the reactivity of the glycidyl group. The epoxide ring in the glycidyl group is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in the synthesis of polymers and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the glycidyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenylethylamine: An aromatic ether with similar structural features but different functional groups.
Glycidyl ethers of quercetin: Compounds with glycidyl groups attached to different positions on the phenyl ring.
Uniqueness
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR is unique due to the presence of both methoxy groups and a glycidyl group on the phenyl ring. This combination imparts specific reactivity and properties that are valuable in various applications, distinguishing it from other glycidyl ethers and aromatic compounds.
Eigenschaften
Molekularformel |
C11H14O4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-[(3,4-dimethoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O4/c1-12-10-4-3-8(5-11(10)13-2)14-6-9-7-15-9/h3-5,9H,6-7H2,1-2H3 |
InChI-Schlüssel |
NXZRPCSZNMYJTR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)OCC2CO2)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-Chlorophenyl)carbamoyl]thiophene-2-sulfonamide](/img/structure/B8600566.png)





![2-Chloro-4-[2-(hydroxyimino)acetamido]benzoic acid](/img/structure/B8600603.png)


